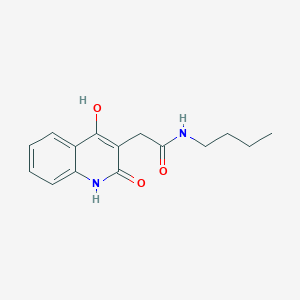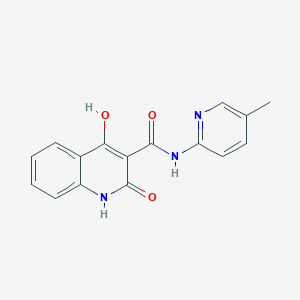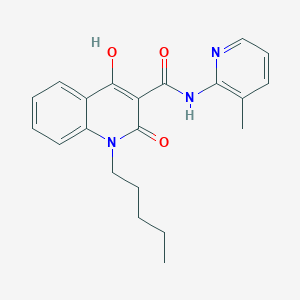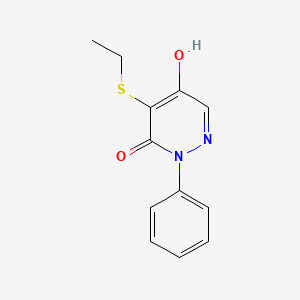
4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMG 900 and is a selective inhibitor of the mitotic checkpoint kinase Mps1.
作用機序
The mechanism of action of 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of the mitotic checkpoint kinase Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures the accurate segregation of chromosomes during cell division. Inhibition of Mps1 by AMG 900 leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide have been extensively studied. It has been shown to induce mitotic arrest and cell death in various cancer cell lines. It also inhibits the growth of tumor xenografts in animal models. However, it has been shown to have limited efficacy in some cancer types, indicating the need for further research.
実験室実験の利点と制限
One of the major advantages of using 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its selectivity for Mps1. This makes it a valuable tool for studying the spindle assembly checkpoint and its regulation. However, one of the limitations of using this compound is its limited efficacy in some cancer types, indicating the need for further research.
将来の方向性
There are several future directions for research on 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research is the development of more potent and selective inhibitors of Mps1. Another area of research is the identification of biomarkers that can predict the response to AMG 900 treatment in cancer patients. Additionally, the combination of AMG 900 with other cancer treatments is an area of interest for future research. Finally, the potential applications of AMG 900 in other fields, such as neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a promising compound with potential applications in cancer treatment and other fields. Its selectivity for Mps1 makes it a valuable tool for studying the spindle assembly checkpoint and its regulation. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of Mps1.
合成法
The synthesis of 4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 4-methyl-2-pyridinamine with 2-chloro-4,5-dihydro-1,3-thiazole to form the intermediate compound. This intermediate compound is then reacted with 2,6-difluorobenzonitrile to obtain the final product.
科学的研究の応用
4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. It is a selective inhibitor of the mitotic checkpoint kinase Mps1, which is a key regulator of the spindle assembly checkpoint. The spindle assembly checkpoint is a critical mechanism that ensures the accurate segregation of chromosomes during cell division. Inhibition of Mps1 by AMG 900 leads to mitotic arrest and ultimately cell death. This makes it a promising candidate for the treatment of various types of cancer.
特性
IUPAC Name |
4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-17-12(8-9)19-16(22)13-14(20)10-4-2-3-5-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXZALNRWUHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
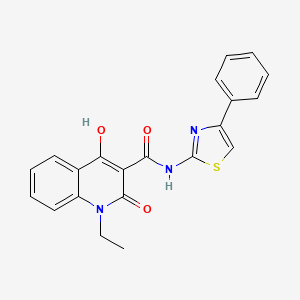
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)

![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
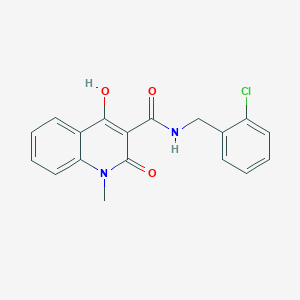
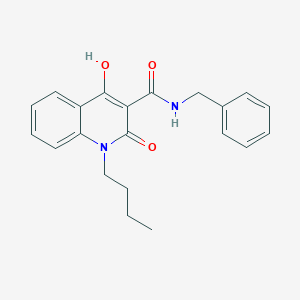
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
